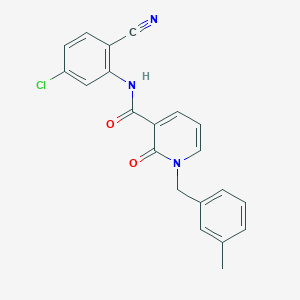

![molecular formula C17H20ClN3O3S B2388711 Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323535-82-5](/img/structure/B2388711.png)

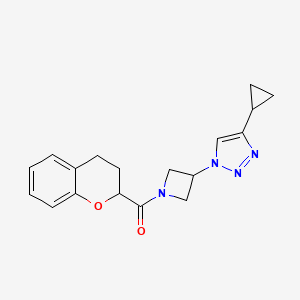

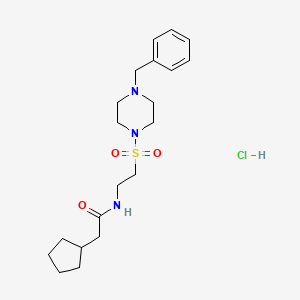

Benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a compound with the formula C21H18O5 was found to have a monoclinic crystal structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the formula C20H24O4 was found to have a molecular weight of 328.4022 .Scientific Research Applications

Anti-Mycobacterial Applications

The compound benzo[d][1,3]dioxol-5-yl(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has shown promise in anti-mycobacterial research. A study identified a scaffold similar to this compound, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, as new chemotypes with potential anti-tubercular activity. This research synthesized and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, with several showing promising anti-mycobacterial potential against the Mycobacterium tuberculosis H37Rv strain. Notably, the 5-trifluoromethyl variants emerged as the most promising, indicating the significance of trifluoromethyl groups in enhancing anti-mycobacterial activity. These findings suggest that modifications of the benzo[d][1,3]dioxol-5-yl compound could lead to effective anti-tubercular agents (Pancholia et al., 2016).

Antimicrobial Applications

Another area of application for this compound is in antimicrobial research. Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study on new pyridine derivatives, which share structural features with the benzo[d][1,3]dioxol-5-yl compound, demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential of such compounds, including the benzo[d][1,3]dioxol-5-yl derivative, to serve as templates for developing new antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with cell cycle progression, leading to s-phase and g2/m-phase arrests .

Result of Action

, compounds with similar structures have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that this compound may have potential antitumor activity.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S.ClH/c1-12-10-24-16(18-12)9-19-4-6-20(7-5-19)17(21)13-2-3-14-15(8-13)23-11-22-14;/h2-3,8,10H,4-7,9,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLESJAOJQNICJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)